Octahydro-4,7-methano-1H-indenyl acetate
Description
Octahydro-4,7-methano-1H-indenyl acetate (CAS: 30772-69-1; synonyms: Verdyl acetate, 3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-yl acetate) is a bicyclic terpene-derived ester with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol . Its structure consists of a tricyclic framework (tricyclo[5.2.1.0²,⁶]decane) modified with an acetyloxy group, contributing to its use in fragrance formulations due to its stability and volatility (LogP: 3.59) . The compound is synthesized via acetylation of the corresponding alcohol precursor, though specific synthetic routes are proprietary .
Properties
CAS No. |
84411-99-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-tricyclo[5.2.1.02,6]decanyl acetate |
InChI |
InChI=1S/C12H18O2/c1-7(13)14-11-5-4-10-8-2-3-9(6-8)12(10)11/h8-12H,2-6H2,1H3 |
InChI Key |
ZDOPVTMGWXOTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2C1C3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-4,7-methano-1H-indenyl acetate typically involves the esterification of octahydro-4,7-methano-1H-indene with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Octahydro-4,7-methano-1H-indenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Octahydro-4,7-methano-1H-indenyl acetate and related compounds have several applications, particularly in the fragrance industry and in chemical separation techniques.
Use in Perfumery
- Fragrance Enhancement Octahydro-1H-4,7-methano-indene-5-aldehydes can enhance the fragrance of perfumes, toilet waters, colognes, and personal products . These compounds introduce floral, muguet, aldehydic, green, freesia, sweet, and slightly woody notes to fragrance formulas .
- Versatility in Products These chemicals are suitable for use in perfumes, colognes, personal care items like soaps, shower gels, and hair care products, fabric care products, air fresheners, and cosmetic preparations . They can also be used to perfume cleaning agents like detergents and window cleaners .
- Combinations These compounds can be used alone or with other perfuming compositions, solvents, and adjuvants .
Chemical Properties and HPLC Separation
- Reverse Phase HPLC Octahydro-4,7-methano-1H-indenemethyl acetate can be analyzed using reverse phase (RP) HPLC methods with simple conditions .
- Mobile Phase Composition The mobile phase typically contains acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid .
- Scalability This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
Additional Information
Mechanism of Action
The mechanism of action of octahydro-4,7-methano-1H-indenyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The bicyclic structure of the compound allows it to interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural and physicochemical properties of Octahydro-4,7-methano-1H-indenyl acetate with analogs:
Key Observations :
Odor Profile and Performance in Fragrances
- This compound: Imparts a woody, ambergris-like odor with high tenacity .
- Octahydro-4,7-methano-1H-indene-5-acetaldehyde: Provides fresh, floral-green notes but degrades faster due to aldehyde instability .
- Hexahydro-4,7-methanoinden-6-yl propionate: Offers a fruity, musky aroma but is less commonly used due to regulatory scrutiny .
Comparative studies indicate that the acetate derivative’s odor profile is more stable under UV exposure than aldehydes, which undergo oxidation .
Thermal and Physical Properties
The acetate’s ester group enhances thermal stability compared to the parent hydrocarbon, which exhibits phase-dependent heat capacity fluctuations .
Biological Activity
Octahydro-4,7-methano-1H-indenyl acetate (CAS Number: 84411-99-4) is a bicyclic compound with potential applications in fragrance and flavor industries. Its molecular formula is , and it has garnered interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, safety profile, and relevant case studies.
- Molecular Weight : 194.27 g/mol
- Density : 1.09 g/cm³
- Boiling Point : 255.5°C at 760 mmHg
- Flash Point : 103.8°C
Pharmacological Properties
Research into the pharmacological properties of this compound is limited. However, compounds with similar structures often exhibit various biological activities such as:
- Antimicrobial Activity : Many cyclic compounds have shown efficacy against bacterial and fungal strains. Preliminary studies suggest that octahydro derivatives may possess antimicrobial properties, although specific data on this compound is scarce.
- Anti-inflammatory Effects : Some studies indicate that related compounds can modulate inflammatory responses, which could be a potential area for future research on this compound.
Sensitization and Allergic Reactions
In the context of fragrance ingredients, octahydro compounds have been associated with sensitization reactions in some individuals. A review of clinical studies indicates that certain fragrance components can lead to allergic contact dermatitis (ACD). While specific data on this compound is lacking, its inclusion in fragrance formulations necessitates caution due to potential allergenic properties .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Octahydro-4,7-methano-1H-indenyl acetate, and how can researchers optimize yield and purity?
- Methodological Answer : The compound is synthesized via esterification of octahydro-4,7-methano-1H-inden-5-ol with acetic anhydride under acidic catalysis. Yield optimization requires precise temperature control (60–80°C) and inert atmosphere to prevent side reactions. Purification typically involves fractional distillation or silica-gel chromatography, with purity validated by GC-MS (>98%) and H/C NMR .
- Key Data : In photopolymer resin formulations (e.g., Loctite® 3D 3830), it constitutes 80–90% of the diacrylate derivative, indicating its role as a crosslinking monomer .
Q. How is this compound characterized in polymer matrices, and what techniques are critical for structural validation?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl peaks (~1740 cm), while differential scanning calorimetry (DSC) monitors glass transition temperatures () in cured resins. For crosslinking studies, real-time FTIR or photo-rheometry tracks acrylate double bond conversion (>85% under UV at 365 nm) .
Q. What are the primary applications of this compound in material science, particularly in advanced manufacturing?
- Methodological Answer : It serves as a monomer in UV-curable photopolymer resins for digital light processing (DLP). Researchers must balance viscosity (300–500 mPa·s at 25°C) and reactivity by adjusting initiator concentrations (e.g., 1–3% TPO-L) to achieve optimal print resolution and mechanical properties (e.g., tensile strength ~50 MPa) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermal stability data for this compound derivatives?
- Methodological Answer : Contradictions in decomposition temperatures (e.g., 200–250°C) arise from varying curing degrees. Use thermogravimetric analysis (TGA) coupled with isoconversional kinetic modeling (e.g., Flynn-Wall-Ozawa method) to correlate stability with crosslink density. Cross-validate with dynamic mechanical analysis (DMA) to assess storage modulus () decay .
Q. What advanced analytical strategies are recommended for detecting trace impurities or degradation products in synthesized batches?
- Methodological Answer : High-resolution LC-MS (Q-TOF) identifies low-abundance byproducts (e.g., residual alcohols or oxidized species). For quantification, employ F NMR with fluorinated internal standards. Accelerated aging studies (40°C/75% RH for 28 days) coupled with HS-GC-MS detect volatile degradation compounds (e.g., acetic acid) .
Q. How can the compound’s biological activity be systematically evaluated, and what models are suitable for preliminary screening?
- Methodological Answer : Use in vitro assays like the EPA’s Endocrine Disruptor Screening Program (EDSP) with yeast estrogen screens (YES) or MCF-7 cell proliferation. For cytotoxicity, perform MTT assays on human dermal fibroblasts (IC > 1 mM suggests low acute toxicity) . Metabolite profiling via HepG2 liver cell models identifies esterase-mediated hydrolysis pathways .
Data Contradictions and Validation
- Thermal Properties : NIST reports heat capacity () of the parent hydrocarbon (CH) as 248 J/mol·K at 298 K, but resin-incorporated derivatives show 10–15% variation due to crosslinking. Validate via modulated DSC (MDSC) to decouple reversible and non-reversible transitions .
- Stereochemical Complexity : The tricyclic structure (tricyclo[5.2.1.0]decane) requires chiral HPLC or VCD spectroscopy to confirm enantiopurity, as impurities >2% can skew polymerization kinetics .
Key Research Gaps
- Mechanistic Studies : Limited data on radical propagation kinetics in DLP resins. Use pulsed-laser polymerization (PLP) with inline Raman to map acrylate conversion vs. irradiance.
- Ecotoxicology : No long-term environmental fate data. Prioritize OECD 308/309 studies on hydrolysis and soil sorption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
